molecular formula C18H17NO2 B13240836 Methyl 4-{2-[4-(2-aminoethyl)phenyl]ethynyl}benzoate

Methyl 4-{2-[4-(2-aminoethyl)phenyl]ethynyl}benzoate

Cat. No.: B13240836
M. Wt: 279.3 g/mol
InChI Key: YMISSXIESWLCNX-UHFFFAOYSA-N
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Description

Methyl 4-{2-[4-(2-aminoethyl)phenyl]ethynyl}benzoate is an organic compound that features a benzoate ester functional group This compound is of interest due to its unique structure, which includes an ethynyl linkage and an aminoethyl substituent on the phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-{2-[4-(2-aminoethyl)phenyl]ethynyl}benzoate typically involves a multi-step process. One common method starts with the preparation of 4-(2-aminoethyl)phenylacetylene, which is then coupled with methyl 4-iodobenzoate using a palladium-catalyzed Sonogashira coupling reaction. The reaction conditions often include the use of a palladium catalyst, such as Pd(PPh3)2Cl2, and a copper co-catalyst in the presence of a base like triethylamine .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale production.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-{2-[4-(2-aminoethyl)phenyl]ethynyl}benzoate can undergo various chemical reactions, including:

    Oxidation: The aminoethyl group can be oxidized to form corresponding imines or amides.

    Reduction: The ethynyl group can be reduced to an ethylene linkage.

    Substitution: The ester group can participate in nucleophilic substitution reactions to form different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method.

    Substitution: Nucleophiles such as amines or alcohols can react with the ester group under basic conditions.

Major Products

    Oxidation: Formation of imines or amides.

    Reduction: Conversion to ethylene derivatives.

    Substitution: Formation of amides or esters with different substituents.

Scientific Research Applications

Methyl 4-{2-[4-(2-aminoethyl)phenyl]ethynyl}benzoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Methyl 4-{2-[4-(2-aminoethyl)phenyl]ethynyl}benzoate depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors. The ethynyl linkage and aminoethyl group can facilitate binding to active sites, influencing biochemical pathways and cellular processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 4-{2-[4-(2-aminoethyl)phenyl]ethynyl}benzoate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activity. The presence of both an ethynyl linkage and an aminoethyl group allows for versatile chemical modifications and interactions with various molecular targets.

This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

Molecular Formula

C18H17NO2

Molecular Weight

279.3 g/mol

IUPAC Name

methyl 4-[2-[4-(2-aminoethyl)phenyl]ethynyl]benzoate

InChI

InChI=1S/C18H17NO2/c1-21-18(20)17-10-8-15(9-11-17)3-2-14-4-6-16(7-5-14)12-13-19/h4-11H,12-13,19H2,1H3

InChI Key

YMISSXIESWLCNX-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC=C(C=C1)C#CC2=CC=C(C=C2)CCN

Origin of Product

United States

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